3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that features a unique combination of a benzodioxole ring and a triazolopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves multi-step reactions. One common approach is the Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution . Another method involves the use of aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzodioxole ring structure and have similar chemical properties.
Triazolopyridine derivatives: Compounds with the triazolopyridine ring are also similar and may exhibit comparable biological activities.
Uniqueness
What sets 3-(6-Methylbenzo[d][1,3]dioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine apart is its unique combination of the benzodioxole and triazolopyridine rings, which may confer distinct chemical and biological properties .
Properties
CAS No. |
62052-36-2 |
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Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-(6-methyl-1,3-benzodioxol-5-yl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10N4O2/c1-8-5-11-12(19-7-18-11)6-10(8)17-13-9(15-16-17)3-2-4-14-13/h2-6H,7H2,1H3 |
InChI Key |
NWLVIQOJNDLACN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N3C4=C(C=CC=N4)N=N3)OCO2 |
Origin of Product |
United States |
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